

Spectral Analysis of 2-(Hydroxymethyl)-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-3-methylphenol

CAS No.: 29922-52-9

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Introduction

2-(Hydroxymethyl)-3-methylphenol, a substituted aromatic alcohol, holds significance in synthetic organic chemistry and is a valuable building block in the development of novel pharmaceutical agents and complex molecular architectures. Its chemical structure, featuring a phenol, a methyl group, and a hydroxymethyl substituent on the aromatic ring, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(Hydroxymethyl)-3-methylphenol**, offering field-proven insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For **2-(Hydroxymethyl)-3-**

methylphenol, both ^1H and ^{13}C NMR are indispensable for confirming its substitution pattern and the presence of its characteristic functional groups.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons and their neighboring protons. The expected ^1H NMR spectrum of **2-(Hydroxymethyl)-3-methylphenol** would be recorded in a deuterated solvent, such as CDCl_3 or DMSO-d_6 , with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ^1H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 10.0	Singlet (broad)	1H	Phenolic -OH
~6.8 - 7.2	Multiplet	3H	Aromatic CH
~4.6	Singlet	2H	Benzylic $\text{CH}_2\text{-OH}$
~4.5 - 5.5	Singlet (broad)	1H	Alcoholic -OH
~2.2	Singlet	3H	Ar- CH_3

Interpretation and Causality:

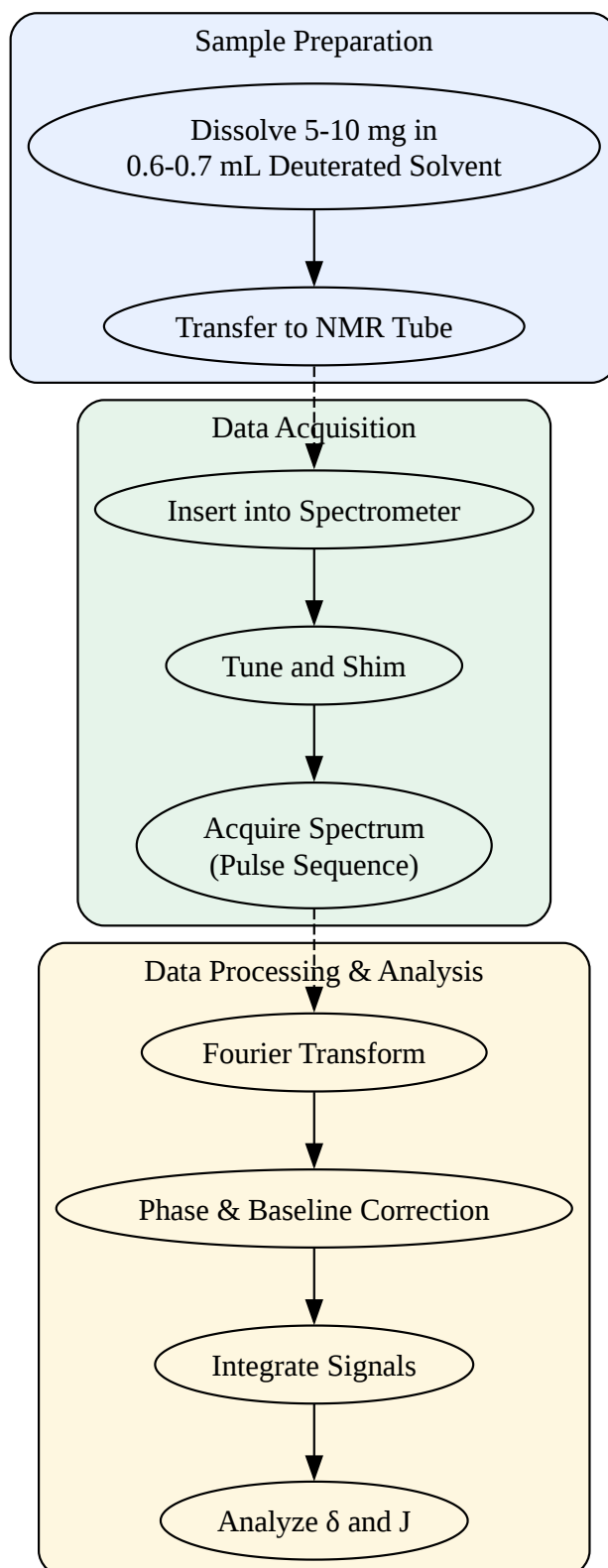
- Phenolic -OH (δ ~9.0 - 10.0): The proton of the phenolic hydroxyl group is typically deshielded and appears as a broad singlet at a downfield chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
- Aromatic Protons (δ ~6.8 - 7.2): The three protons on the aromatic ring will exhibit complex splitting patterns (multiplet) due to spin-spin coupling with each other. Their chemical shifts are influenced by the electronic effects of the hydroxyl, methyl, and hydroxymethyl substituents.
- Benzylic $-\text{CH}_2-$ (δ ~4.6): The two protons of the hydroxymethyl group are chemically equivalent and are adjacent to an oxygen atom, which deshields them, causing them to

resonate at a lower field. They typically appear as a singlet as there are no adjacent protons to couple with.

- Alcoholic -OH (~4.5 - 5.5): The proton of the alcoholic hydroxyl group also appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and temperature.
- Aromatic -CH₃ (δ ~2.2): The three protons of the methyl group are equivalent and appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Hydroxymethyl)-3-methylphenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.



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Caption: Workflow for ^1H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of **2-(Hydroxymethyl)-3-methylphenol**, each unique carbon atom will give rise to a single peak.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment
~155	C-OH (Phenolic)
~138	C-CH ₃
~130	Aromatic C-H
~128	C-CH ₂ OH
~120	Aromatic C-H
~115	Aromatic C-H
~64	-CH ₂ OH
~20	-CH ₃

Interpretation and Causality:

- Aromatic Carbons (δ ~115 - 155): The six carbons of the benzene ring resonate in this region. The carbon attached to the hydroxyl group (C-OH) is the most deshielded due to the electronegativity of the oxygen atom. The chemical shifts of the other aromatic carbons are influenced by the positions of the substituents.
- Benzylic Carbon (δ ~64): The carbon of the hydroxymethyl group (-CH₂OH) appears at a characteristic chemical shift, deshielded by the attached oxygen atom.
- Methyl Carbon (δ ~20): The carbon of the methyl group (-CH₃) is the most shielded carbon and therefore appears at the most upfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(Hydroxymethyl)-3-methylphenol** is expected to show characteristic absorption bands for the hydroxyl, aromatic, and C-O bonds.

Predicted IR Spectral Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic and alcoholic)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH ₃ and CH ₂)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1260 - 1000	Strong	C-O stretch (phenolic and alcoholic)

Interpretation and Causality:

- O-H Stretching (3500 - 3200 cm⁻¹): A strong and broad absorption band in this region is a clear indication of the presence of hydroxyl groups. The broadening is due to intermolecular hydrogen bonding between the phenol and alcohol moieties.
- Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is part of an aromatic ring.
- Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): These bands arise from the C-H stretching vibrations of the methyl and hydroxymethyl groups.
- Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- C-O Stretching (1260 - 1000 cm⁻¹): Strong absorptions in this region are indicative of the C-O single bond stretching vibrations from both the phenolic and alcoholic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **2-(Hydroxymethyl)-3-methylphenol**, electron ionization (EI) would likely be used.

Predicted Mass Spectral Data:

m/z	Possible Fragment
138	[M] ⁺ (Molecular Ion)
121	[M - OH] ⁺
107	[M - CH ₂ OH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Interpretation and Causality:

- Molecular Ion Peak ([M]⁺, m/z 138): The peak corresponding to the intact molecule with one electron removed gives the molecular weight of the compound (C₈H₁₀O₂ = 138.16 g/mol).
- [M - OH]⁺ (m/z 121): Loss of the hydroxyl radical from the hydroxymethyl group is a common fragmentation pathway for benzyl alcohols.
- [M - CH₂OH]⁺ (m/z 107): Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group results in the loss of the hydroxymethyl radical.
- Tropylium Ion ([C₇H₇]⁺, m/z 91): The formation of the stable tropylium ion is a characteristic fragmentation pattern for compounds containing a benzyl group.

Conclusion

The comprehensive spectral analysis of **2-(Hydroxymethyl)-3-methylphenol**, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data and their interpretations presented in this guide serve as a valuable resource for researchers and scientists. It is important to note that

while these predictions are based on established spectroscopic principles and data from similar compounds, experimental verification is crucial for definitive structural confirmation. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the scientific integrity of experimental results.

References

Due to the lack of a publicly available, complete experimental dataset for **2-(Hydroxymethyl)-3-methylphenol**, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous compounds. The following references provide foundational knowledge and data for the interpretation of the spectra of phenols and benzyl alcohols.

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